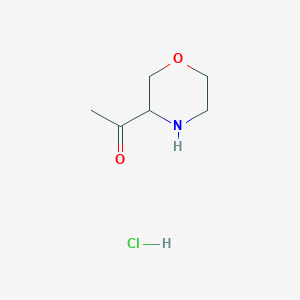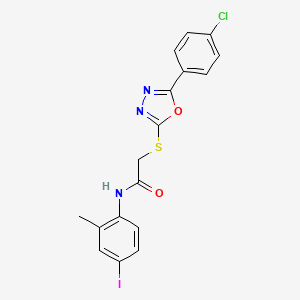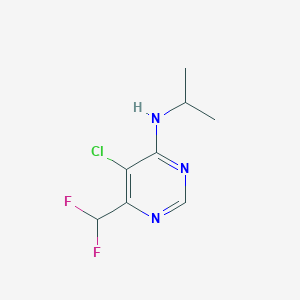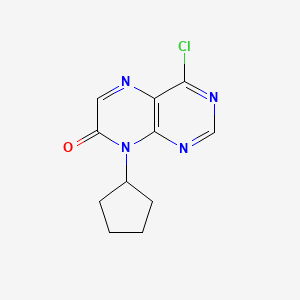
3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with the molecular formula C11H16N2, features a cyclopentyl group, a methyl group, and a vinyl group attached to the pyrazole ring .
Preparation Methods
The synthesis of 3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing good yields under mild conditions. Industrial production methods may involve similar strategies but optimized for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product .
Chemical Reactions Analysis
3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazolidines .
Scientific Research Applications
3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Methyl-3-vinyl-1H-pyrazole: This compound lacks the cyclopentyl group, resulting in different reactivity and biological activity.
3-Cyclopentyl-1-methyl-1H-pyrazole-4-sulfonamide: The presence of a sulfonamide group introduces additional functional properties, such as increased solubility and potential for hydrogen bonding.
3-Cyclopentyl-1-methyl-1H-pyrazole hydrochloride: The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-cyclopentyl-5-ethenyl-1-methylpyrazole |
InChI |
InChI=1S/C11H16N2/c1-3-10-8-11(12-13(10)2)9-6-4-5-7-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
WATCCEAACAYISV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[d]thiazol-7-ylmethanamine](/img/structure/B11780012.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)


![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)



![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
